molecular formula C18H14ClNO2 B2981284 (Z)-3-(2-(4-(2-chloroethyl)phenyl)-2-oxoethylidene)indolin-2-one CAS No. 317842-32-3

(Z)-3-(2-(4-(2-chloroethyl)phenyl)-2-oxoethylidene)indolin-2-one

Cat. No. B2981284
CAS RN: 317842-32-3
M. Wt: 311.77
InChI Key: RHCSSGCPGXBBGS-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(2-chloroethyl)indolin-2-one” and “6-Chloro-5-(2-chloroethyl)oxindole” are chemical compounds with the molecular formula C10H10ClNO . They appear as a white to yellow to orange powder or crystal .


Molecular Structure Analysis

The molecular weight of “5-(2-chloroethyl)indolin-2-one” is 195.6455 and that of “6-Chloro-5-(2-chloroethyl)oxindole” is 230.09 .


Physical And Chemical Properties Analysis

The melting point of “6-Chloro-5-(2-chloroethyl)oxindole” is between 223.0 to 227.0 °C . It is soluble in dimethylformamide .

Scientific Research Applications

Synthesis and Biological Activity

  • A study on the synthesis and evaluation of a series of derivatives for CNS depressant and anticonvulsant activities in mice found that all derivatives demonstrated good CNS depressant activity. These compounds showed protection in the maximal electroshock seizure test, indicative of their ability to inhibit seizure spread. The study also included a computational docking analysis to predict binding modes to NMDA and AMPA receptors (Nikalje, Ansari, Bari, & Ugale, 2015).

Ligand Binding and Structural Analysis

  • Research on the synthesis and in vitro binding of derivatives to alpha-synuclein, beta-amyloid, and tau fibrils revealed that certain configurations and substitutions increased binding to alpha-synuclein, demonstrating the importance of structure-activity relationships in designing probes for neurodegenerative diseases (Chu et al., 2015).

Fluorescence Sensing of Biological Zn(II)

  • The development of fluorescein-based dyes for zinc sensing highlighted compounds with significant fluorescence enhancements upon Zn(II) coordination, offering insights into designing specific sensors for biological applications (Nolan et al., 2005).

Antimicrobial and Antioxidant Activities

  • Synthesis and characterization of novel compounds revealed promising antibacterial and antifungal activities, showcasing the potential of these derivatives in developing new antimicrobial agents (Pushpa, Naraboli, & Biradar, 2017).

Safety and Hazards

“6-Chloro-5-(2-chloroethyl)oxindole” is classified as hazardous to the aquatic environment with long-lasting effects (H410) . It should not be released into the environment, and any spillage should be collected . The compound should be disposed of at an approved waste disposal facility .

properties

IUPAC Name

(3Z)-3-[2-[4-(2-chloroethyl)phenyl]-2-oxoethylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c19-10-9-12-5-7-13(8-6-12)17(21)11-15-14-3-1-2-4-16(14)20-18(15)22/h1-8,11H,9-10H2,(H,20,22)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCSSGCPGXBBGS-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C3=CC=C(C=C3)CCCl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C(=O)C3=CC=C(C=C3)CCCl)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(2-(4-(2-chloroethyl)phenyl)-2-oxoethylidene)indolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.